An In-depth Technical Guide to 3-(Aziridin-1-yl)benzaldehyde: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-(Aziridin-1-yl)benzaldehyde: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-(Aziridin-1-yl)benzaldehyde. While experimental data for this specific molecule is limited in publicly available literature, this document leverages established principles of organic chemistry and extensive knowledge of analogous structures to present a predictive yet scientifically rigorous exploration of its synthesis, reactivity, and utility. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in novel scaffolds incorporating the versatile aziridine moiety.
Introduction: The Significance of the Aziridine Moiety in Chemical Design
Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable building blocks in organic synthesis due to their inherent ring strain, which makes them susceptible to a variety of ring-opening reactions.[1][2] This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities, a crucial aspect in the synthesis of biologically active compounds. The incorporation of an aziridine ring into a molecule can confer a range of pharmacological activities, including antitumor, antibacterial, and antifungal properties.
3-(Aziridin-1-yl)benzaldehyde presents a unique bifunctional scaffold, combining the electrophilic reactivity of the aziridine ring with the versatile chemistry of the benzaldehyde group. This duality suggests its potential as a synthon for the creation of complex molecular architectures and as a candidate for covalent inhibitors in drug discovery.
Proposed Synthesis of 3-(Aziridin-1-yl)benzaldehyde
A plausible and efficient synthetic route to 3-(Aziridin-1-yl)benzaldehyde can be envisioned starting from the readily available 3-aminobenzaldehyde. The proposed two-step synthesis involves the formation of a bis-sulfonate ester intermediate followed by a base-mediated intramolecular cyclization.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Synthesis of 3-((Bis(methylsulfonyl)oxy)amino)benzaldehyde
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To a stirred solution of 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 eq).
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Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 3-((bis(methylsulfonyl)oxy)amino)benzaldehyde.
Causality Behind Experimental Choices:
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The use of triethylamine as a base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing side reactions and promoting the desired sulfonylation.
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Anhydrous conditions are necessary to prevent the hydrolysis of methanesulfonyl chloride.
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The reaction is performed at a low initial temperature to control the exothermic nature of the reaction.
Step 2: Intramolecular Cyclization to 3-(Aziridin-1-yl)benzaldehyde
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Dissolve the 3-((bis(methylsulfonyl)oxy)amino)benzaldehyde (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and water.
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Add a strong base, such as sodium hydroxide or potassium carbonate (2.0-3.0 eq), to the solution.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and dilute with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-(Aziridin-1-yl)benzaldehyde.
Causality Behind Experimental Choices:
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The strong base facilitates the deprotonation of the nitrogen, initiating the intramolecular nucleophilic attack to form the aziridine ring and displace the mesylate leaving groups.
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Heating is often required to overcome the activation energy for the cyclization reaction.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 3-(Aziridin-1-yl)benzaldehyde.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the absence of experimental data, the following properties are predicted based on the chemical structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of 3-(Aziridin-1-yl)benzaldehyde
| Property | Predicted Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Boiling Point | > 200 °C (decomposes) |
| Melting Point | < 25 °C |
| Solubility | Soluble in common organic solvents (DCM, chloroform, ethyl acetate, THF); sparingly soluble in water. |
| CAS Number | 784102-54-1 |
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
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δ 9.95 (s, 1H): Aldehydic proton (-CHO).
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δ 7.60-7.40 (m, 4H): Aromatic protons.
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δ 2.30 (s, 4H): Aziridine ring protons (-CH₂-).
¹³C NMR (100 MHz, CDCl₃):
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δ 192.0: Aldehydic carbonyl carbon (C=O).
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δ 150.0: Aromatic carbon attached to the aziridine nitrogen.
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δ 137.0: Aromatic carbon attached to the aldehyde group.
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δ 130.0, 125.0, 122.0, 118.0: Aromatic carbons.
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δ 30.0: Aziridine ring carbons (-CH₂-).
Infrared (IR) Spectroscopy (neat):
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~2900-3100 cm⁻¹: C-H stretching (aromatic and aziridine).
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~2820 and 2720 cm⁻¹: C-H stretching of the aldehyde.
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~1700 cm⁻¹: Strong C=O stretching of the aldehyde.
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~1600, 1580, 1480 cm⁻¹: C=C stretching of the aromatic ring.
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~1250 cm⁻¹: C-N stretching.
Mass Spectrometry (EI):
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m/z 147 (M⁺): Molecular ion peak.
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m/z 146 (M-H)⁺: Loss of the aldehydic proton.
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m/z 118 (M-CHO)⁺: Loss of the formyl group.
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m/z 77 (C₆H₅)⁺: Phenyl cation fragment.
Reactivity Profile: A Bifunctional Scaffold
The reactivity of 3-(Aziridin-1-yl)benzaldehyde is dictated by the interplay of its two functional groups: the strained aziridine ring and the electrophilic aldehyde.
Reactions of the Aziridine Ring
The high ring strain of the aziridine moiety makes it susceptible to nucleophilic ring-opening reactions. This can proceed via two main pathways depending on the reaction conditions:
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Acid-Catalyzed Ring Opening: In the presence of an acid, the aziridine nitrogen is protonated, activating the ring towards nucleophilic attack. The regioselectivity of the attack will depend on the nature of the nucleophile and the electronic effects of the benzaldehyde substituent.
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Nucleophilic Ring Opening: Strong nucleophiles can directly attack one of the carbon atoms of the aziridine ring, leading to its opening.
Diagram of Aziridine Ring-Opening Reactions:
Caption: Key reactivity pathways of the aziridine ring.
Reactions of the Benzaldehyde Group
The aldehyde functionality offers a wide range of synthetic transformations, including:
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Nucleophilic Addition: Reaction with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides to form secondary alcohols.
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Wittig Reaction: Conversion of the aldehyde to an alkene.
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Reductive Amination: Formation of a secondary amine by reaction with an amine and a reducing agent.
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Oxidation: Conversion to the corresponding carboxylic acid (3-(aziridin-1-yl)benzoic acid).
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Reduction: Conversion to the corresponding primary alcohol (3-(aziridin-1-yl)benzyl alcohol).
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 3-(Aziridin-1-yl)benzaldehyde make it an attractive candidate for several applications:
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Covalent Inhibitors: The electrophilic aziridine ring can act as a "warhead" for the covalent modification of nucleophilic residues (e.g., cysteine, serine, lysine) in target proteins. The benzaldehyde moiety can be used to introduce further diversity and to modulate the binding affinity and selectivity.
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Bioorthogonal Chemistry: The aldehyde group can participate in bioorthogonal ligation reactions, such as the formation of oximes or hydrazones, for the labeling and tracking of biomolecules.
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Polymer Chemistry: The bifunctional nature of the molecule could allow for its use as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.
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Medicinal Chemistry Scaffold: The 3-(Aziridin-1-yl)phenyl moiety can be incorporated into larger molecules to explore new chemical space and to develop novel therapeutic agents with a wide range of biological activities.
Safety and Handling
While specific toxicity data for 3-(Aziridin-1-yl)benzaldehyde is not available, it should be handled with caution, assuming it to be a hazardous substance. Aziridine itself is known to be toxic and a suspected carcinogen. Benzaldehyde is a known irritant. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-(Aziridin-1-yl)benzaldehyde is a promising yet underexplored chemical entity. This technical guide, based on established chemical principles, provides a foundational understanding of its synthesis, predicted properties, and potential reactivity. It is hoped that this document will inspire further experimental investigation into this versatile molecule and unlock its potential in the fields of medicinal chemistry, chemical biology, and materials science.
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